Chlormadinone

Description

Properties

IUPAC Name |

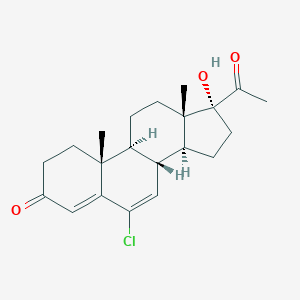

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHJZBBCZGVNDZ-TTYLFXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022796 | |

| Record name | Chlormadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-77-9 | |

| Record name | Chlormadinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormadinone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormadinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlormadinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormadinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMADINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDS4N642GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlormadinone Acetate: A Deep Dive into its Progesterone Receptor Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Chlormadinone Acetate (CMA) on progesterone receptors. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this synthetic progestin's pharmacological profile. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the core signaling pathways.

Core Mechanism of Action at the Progesterone Receptor

This compound Acetate is a potent synthetic progestin that exerts its primary effects through high-affinity binding to the progesterone receptor (PR).[1][2][3] As a PR agonist, CMA mimics the action of endogenous progesterone, leading to the activation of progesterone-responsive genes.[2] This interaction is the foundation of its therapeutic effects, including its use in hormonal contraception and hormone replacement therapy.

Upon binding to the PR in the cytoplasm, CMA induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes that mediate the physiological effects of progesterone.

References

An In-depth Technical Guide to Chlormadinone Acetate: Molecular Structure and Chemical Properties

Chlormadinone acetate (CMA) is a potent, orally active synthetic progestin, a derivative of 17α-hydroxyprogesterone.[1] First synthesized in 1961, it is utilized in hormonal contraception, hormone replacement therapy, and for treating various gynecological and androgen-dependent conditions.[1][2] This technical guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Molecular Structure and Identification

This compound acetate is structurally derived from progesterone, featuring key modifications that enhance its progestogenic and introduce antiandrogenic activity.[1] Specifically, it is the C17α acetate ester of this compound, characterized by a chlorine atom at the C6 position and a double bond between the C6 and C7 positions.[1]

The molecular identity of this compound acetate is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[3] |

| Alternate Name | 17-(acetyloxy)-6-chloro-pregna-4,6-diene-3,20-dione[4] |

| CAS Number | 302-22-7[3][4][5] |

| Chemical Formula | C₂₃H₂₉ClO₄[3][4][5] |

| SMILES | C1(=O)C=C2--INVALID-LINK--(CC1)[C@]1([H])--INVALID-LINK--([C@@]3([H])--INVALID-LINK--(C)--INVALID-LINK--(C(=O)C)CC3)C=C2Cl[5] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and stability. The key quantitative properties of this compound acetate are summarized below.

| Property | Value |

| Molecular Weight | 404.93 g/mol [5][6] |

| Appearance | Off-White to Light Yellow Solid[5] |

| Melting Point | 212°C[5] (Another source reports 206 - 210 °C[7]) |

| Boiling Point | 512.5 ± 50.0 °C (Predicted)[5] |

| Optical Rotation | [α]D +6° (c = 1 in CHCl3)[5] |

| λmax | 285 nm (in Ethanol)[5] |

| Solubility | Chloroform: Very soluble[3], 50 mg/mL[4] DMSO: 26 mg/mL[8], 27 mg/mL[9] Acetonitrile: Soluble[3] Ethanol: Slightly soluble[3], 1 mg/mL[8] Diethyl Ether: Slightly soluble[3] Water: Insoluble[10] |

Mechanism of Action and Signaling Pathways

This compound acetate exerts its therapeutic effects through a multi-faceted hormonal mechanism, primarily acting as a potent progestin with significant antiandrogenic and weak glucocorticoid activity.[1][3]

-

Progestogenic Activity: CMA is a potent agonist of the progesterone receptor (PR).[3] This binding mimics the effects of natural progesterone, leading to several key downstream effects used in contraception and hormone therapy. It induces changes in the endometrium, making it unreceptive to implantation, and increases the viscosity of cervical mucus, which impedes sperm penetration.[11][12]

-

Antigonadotropic Effects: Through its progestogenic action, CMA exerts negative feedback on the hypothalamus-pituitary system.[3] This suppresses the secretion of gonadotropin-releasing hormone (GnRH), which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11] The suppression of the LH surge is the primary mechanism for inhibiting ovulation.[11][12]

-

Antiandrogenic Activity: CMA acts as a partial antagonist of the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[2][3] Furthermore, it inhibits the activity of the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent DHT.[11] This dual antiandrogenic action makes it effective in treating androgen-dependent conditions such as acne and hirsutism.[2][11]

-

Glucocorticoid Activity: CMA exhibits weak binding to the glucocorticoid receptor (GR), acting as a weak antagonist.[3] This activity is generally not considered clinically significant at therapeutic doses.[2]

The primary signaling pathway for this compound acetate's contraceptive and antiandrogenic effects is depicted below.

References

- 1. This compound acetate - Wikipedia [en.wikipedia.org]

- 2. Profile of the progesterone derivative this compound acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. medkoo.com [medkoo.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound acetate | Progesterone Receptor | TargetMol [targetmol.com]

- 9. abmole.com [abmole.com]

- 10. selleckchem.com [selleckchem.com]

- 11. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 12. What is this compound Acetate used for? [synapse.patsnap.com]

Chlormadinone Acetate and 5-Alpha-Reductase: An In-Vitro Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of chlormadinone acetate (CMA) on 5-alpha-reductase activity. This compound acetate, a synthetic progestin, is utilized in oral contraceptives and for the management of androgen-dependent conditions due to its antiandrogenic properties.[1][2] A key aspect of its mechanism of action is the inhibition of 5-alpha-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of this compound's Inhibitory Action

The in-vitro inhibitory effect of this compound acetate on 5-alpha-reductase has been quantified, revealing its role as a competitive inhibitor. However, the literature presents some conflicting data regarding its potency.

One study investigating human epididymal 5-alpha-reductase determined the inhibition constant (Ki) for CMA to be 1.4 x 10⁻⁵ M.[5] This study characterized CMA as a competitive inhibitor of the enzyme.[5] In the same study, the in vivo administration of CMA was found to significantly reduce epididymal 5-alpha-reductase activity by 49.7% to 89.4%, suggesting a reduction in the amount of the enzyme itself rather than just direct inhibition.[5]

Conversely, other sources suggest that CMA has a very low potency as a 5-alpha-reductase inhibitor, with one report indicating 0.0% inhibition at a concentration of 1 μM.[1] This discrepancy highlights the need for further research to fully elucidate the in-vitro efficacy of CMA across different tissue types and experimental conditions.

For comparative purposes, the Ki value of finasteride, a well-established 5-alpha-reductase inhibitor, was reported in the same study as 1.3 x 10⁻⁹ M, indicating a significantly higher potency than CMA.[5]

Table 1: In-Vitro Inhibition of 5-Alpha-Reductase by this compound Acetate

| Compound | Inhibition Type | Ki Value (M) | Enzyme Source | Reference |

| This compound Acetate | Competitive | 1.4 x 10⁻⁵ | Human Epididymis | [5] |

Experimental Protocol: In-Vitro 5-Alpha-Reductase Inhibition Assay

The following is a representative protocol for determining the in-vitro inhibitory activity of a compound, such as this compound acetate, on 5-alpha-reductase. This protocol is a synthesis of methodologies described in the scientific literature.[6][7][8][9]

1. Enzyme Preparation:

-

Source: Microsomal fractions from tissues with high 5-alpha-reductase expression, such as the human prostate, epididymis, or androgen-sensitive cell lines (e.g., LNCaP), are commonly used.[5][9] For animal studies, the ventral prostate of rats is a frequent source.[8]

-

Procedure:

-

Homogenize the tissue or cells in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.4) containing protease inhibitors.[8]

-

Centrifuge the homogenate at a low speed (e.g., 1,000-3,000 x g) to remove cellular debris.[8]

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using the Bradford assay). The enzyme preparation can be stored at -80°C.

-

2. Inhibition Assay:

-

Materials:

-

Test compound (this compound Acetate) dissolved in a suitable solvent (e.g., DMSO, ethanol).[10]

-

Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone) or non-radiolabeled testosterone.[8]

-

Cofactor: NADPH.[7]

-

Reaction buffer (e.g., 0.02 M phosphate buffer, pH 6.5).[7]

-

Stopping solution: Ethyl acetate or another organic solvent.

-

-

Procedure:

-

In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, enzyme preparation, and the test compound (or vehicle for control).[7][9]

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the substrate (testosterone) and NADPH.[7]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[7][8]

-

Terminate the reaction by adding the stopping solution.

-

Extract the steroids from the aqueous phase using the organic solvent.

-

Evaporate the organic solvent to dryness.

-

3. Product Quantification:

-

Method: The amount of dihydrotestosterone (DHT) produced is quantified to determine the enzyme activity.

-

Techniques:

-

High-Performance Liquid Chromatography (HPLC): The dried residue is redissolved in a suitable mobile phase and injected into an HPLC system equipped with a UV detector (e.g., at 242 nm) to separate and quantify testosterone and DHT.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method can be used for the accurate quantification of DHT, especially when using non-radiolabeled testosterone.[6][9]

-

Thin-Layer Chromatography (TLC): If using a radiolabeled substrate, the extracted steroids can be separated by TLC, and the radioactivity corresponding to testosterone and DHT can be quantified using a radioisotope scanner.

-

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

For determining the mode of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk or Dixon plots can be generated by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway

The following diagram illustrates the biochemical pathway of testosterone conversion to dihydrotestosterone by 5-alpha-reductase and the inhibitory action of this compound acetate.

References

- 1. This compound acetate - Wikipedia [en.wikipedia.org]

- 2. This compound acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 4. Profile of the progesterone derivative this compound acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of Chlormadinone Acetate (CMA) in Androgen-Dependent Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Chlormadinone Acetate (CMA), a synthetic progestin with potent antiandrogenic properties, in the study of androgen-dependent cell lines. The information is intended to guide researchers in designing and executing experiments to investigate androgen receptor (AR) signaling, cell proliferation, and other androgen-mediated cellular processes.

Introduction to this compound Acetate (CMA)

This compound Acetate is a derivative of 17-hydroxyprogesterone that functions as a potent progestin and an antiandrogen.[1][2] It is primarily used in oral contraceptives and for the treatment of androgen-dependent conditions such as prostate cancer, benign prostatic hyperplasia (BPH), acne, and hirsutism.[2][3] CMA's mechanism of action involves competitive antagonism of the androgen receptor (AR), which is the biological target of androgens like testosterone and dihydrotestosterone (DHT).[2][4] Additionally, it has been shown to reduce the activity of 5-alpha-reductase, the enzyme that converts testosterone to the more potent DHT, and suppress gonadotropin secretion.[5][6] These properties make CMA a valuable tool for in vitro studies on androgen-dependent cell lines to explore the mechanisms of androgen signaling and to evaluate potential therapeutic interventions.

Mechanism of Action: Antiandrogenic Activity

CMA exerts its antiandrogenic effects primarily through competitive binding to the androgen receptor. In androgen-dependent cells, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This binding initiates the transcription of target genes responsible for cell growth, proliferation, and survival.

CMA competes with endogenous androgens for the same binding site on the AR.[1] By binding to the AR, CMA prevents or reduces the binding of activating androgens, thereby inhibiting the subsequent nuclear translocation and transcriptional activity of the receptor.[1] This leads to a downregulation of androgen-dependent gene expression and a subsequent reduction in cellular proliferation and survival.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating CMA's effects on androgen-dependent cell lines.

Table 1: Competitive Binding Affinity for the Androgen Receptor (AR)

This table presents the inhibitor constant (Ki), a measure of binding affinity, for CMA compared to the standard steroidal antiandrogen, Cyproterone Acetate (CPA). A lower Ki value indicates a higher binding affinity. The data was obtained from whole-cell binding assays in PALM cells (PC-3 cells stably transfected with human AR) using the synthetic androgen [3H] R1881 as the ligand.[1]

| Compound | Inhibitor Constant (Ki) [M] | Cell Line | Reference |

| This compound Acetate (CMA) | 3.3 ± 1.5 x 10⁻⁸ | PALM | [1] |

| Cyproterone Acetate (CPA) | 7.2 ± 1.3 x 10⁻⁸ | PALM | [1] |

| This compound Acetate (CMA) | 3.8 x 10⁻⁹ | Recombinant hAR | [7] |

| Methyltrienolone (R1881) | 2.9 x 10⁻⁹ | Recombinant hAR | [7] |

Table 2: Inhibition of Androgen Receptor (AR) Transcriptional Activity

This table shows the efficacy of CMA in inhibiting the transcriptional activity of the AR. The experiment was conducted in PALM cells, which contain a luciferase reporter gene under the control of an androgen-responsive promoter (MMTV).[1] Cells were stimulated with the androgen R1881 in the presence of the inhibitors.

| Compound | Concentration [M] | Inhibition of AR Activity | Cell Line | Reference |

| This compound Acetate (CMA) | 3 x 10⁻⁷ | 40 ± 5% | PALM | [1] |

| Cyproterone Acetate (CPA) | 3 x 10⁻⁷ | 59 ± 6% | PALM | [1] |

Experimental Protocols

The following are detailed protocols for key experiments in the study of CMA in androgen-dependent cell lines.

Protocol 1: Cell Culture of Androgen-Dependent Cell Lines (e.g., LNCaP)

LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line commonly used in prostate cancer research.[8]

-

Materials:

-

LNCaP cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks, 6-well plates, 96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

-

Methodology:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of LNCaP cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, wash the monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:6.

-

Protocol 2: Competitive Androgen Receptor Binding Assay

This protocol determines the binding affinity of CMA to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.[1]

-

Materials:

-

Androgen-dependent cells (e.g., PALM cells)[1]

-

Culture medium

-

Radiolabeled synthetic androgen (e.g., 1 nM [3H] R1881)

-

Unlabeled this compound Acetate (CMA) at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M)

-

Unlabeled reference antiandrogen (e.g., Cyproterone Acetate, CPA)

-

Scintillation counter and vials

-

Multi-well plates (e.g., 24-well)

-

-

Methodology:

-

Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

-

Treatment: Wash cells with serum-free medium. Add medium containing a fixed concentration of [3H] R1881 (e.g., 1 nM).

-

Competition: To different wells, add increasing concentrations of unlabeled CMA or the reference compound (CPA). Include control wells with only [3H] R1881 (total binding) and wells with [3H] R1881 plus a large excess of unlabeled androgen (non-specific binding).

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 2-4 hours) to reach binding equilibrium.

-

Cell Lysis & Measurement: Wash the cells thoroughly with ice-cold PBS to remove unbound radioligand. Lyse the cells and transfer the lysate to scintillation vials.

-

Data Analysis: Measure the radioactivity in a scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (CMA or CPA) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

-

Protocol 3: AR-Mediated Transcriptional Activity (Luciferase Reporter Assay)

This assay quantifies the ability of CMA to inhibit androgen-induced gene expression using a reporter gene system.[1]

-

Materials:

-

PALM cells (PC-3 cells with stable expression of human AR and an MMTV-luciferase reporter construct)[1]

-

Culture medium (phenol red-free medium with charcoal-stripped FBS is recommended to reduce background hormonal effects)

-

Androgen (e.g., R1881)

-

This compound Acetate (CMA) at various concentrations

-

Luciferase Assay System kit

-

Luminometer

-

White, opaque 96-well plates

-

-

Methodology:

-

Cell Seeding: Seed PALM cells in white, opaque 96-well plates in phenol red-free medium supplemented with charcoal-stripped FBS.

-

Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of androgen (e.g., 1 nM R1881) alone or in combination with increasing concentrations of CMA. Include a vehicle control (no androgen) and an androgen-only control.

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Lysis: Wash the cells with PBS. Add the passive lysis buffer provided in the luciferase assay kit and incubate according to the manufacturer's instructions.

-

Measurement: Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell number or total protein if necessary. Express the results as a percentage of the maximal androgen-induced activity. Calculate the percentage of inhibition for each CMA concentration.

-

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with CMA.

-

Materials:

-

Androgen-dependent cells (e.g., LNCaP)

-

Complete growth medium

-

This compound Acetate (CMA) at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

-

96-well plates

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of CMA. Include untreated control wells.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well. Express the viability of treated cells as a percentage of the untreated control cells. Plot cell viability against CMA concentration to determine the IC₅₀.

-

References

- 1. Evidence that this compound acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate - Wikipedia [en.wikipedia.org]

- 3. The Effects of this compound Acetate on Lower Urinary Tract Symptoms and Erectile Functions of Patients with Benign Prostatic Hyperplasia: A Prospective Multicenter Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative effects of this compound acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]

Application Notes and Protocols for Chlormadinone Acetate in Human Endometrial Explant Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone acetate (CMA) is a synthetic progestin with potent progestogenic, antiestrogenic, and anti-androgenic properties.[1][2] It is utilized in hormonal contraceptives and for the treatment of various gynecological disorders.[3][4] In the endometrium, CMA exerts its effects primarily through the progesterone receptor (PR), mimicking the actions of natural progesterone, and to a lesser extent, through its partial antagonist activity at the androgen receptor (AR).[5][6] This document provides a detailed protocol for utilizing human endometrial explant cultures to study the effects of CMA, focusing on its anti-inflammatory properties.

Human endometrial explant cultures offer a valuable ex vivo model that preserves the three-dimensional architecture and cellular heterogeneity of the tissue, providing a more physiologically relevant system than monolayer cell cultures.[7] This model is particularly well-suited for investigating the direct effects of hormonal compounds like CMA on the endometrial tissue.

Data Presentation

The following tables summarize the quantitative effects of this compound Acetate on key inflammatory markers in human endometrial explants, as reported in the literature.

Table 1: Effect of this compound Acetate on Cyclooxygenase-2 (COX-2) mRNA Expression in Interleukin-1β (IL-1β) Stimulated Human Endometrial Explants [8]

| Treatment Group | Mean Change in COX-2 mRNA Expression |

| IL-1β | Baseline (Stimulated Control) |

| IL-1β + CMA | -55% |

Table 2: Effect of this compound Acetate on Prostaglandin F2α (PGF2α) Release in Interleukin-1β (IL-1β) Stimulated Human Endometrial Explants [8]

| Treatment Group | Mean Change in PGF2α Release |

| IL-1β | Baseline (Stimulated Control) |

| IL-1β + CMA | -60% |

Experimental Protocols

This section details the methodology for establishing and maintaining human endometrial explant cultures to investigate the effects of this compound Acetate.

Ethical Approval and Tissue Acquisition

-

Obtain informed consent from all tissue donors and secure approval from the relevant Institutional Review Board (IRB) or ethics committee.

-

Collect endometrial tissue from premenopausal women undergoing benign gynecological procedures such as hysterectomy or endometrial biopsy.[8] Exclude patients with hormonal treatments for at least three months prior to tissue collection.

Materials and Reagents

-

Transport Medium: Sterile, ice-cold phosphate-buffered saline (PBS) or Dulbecco's Modified Eagle Medium (DMEM)/Ham's F-12 medium.

-

Culture Medium: DMEM/Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Culture Inserts: Polycarbonate membrane inserts (e.g., Millicell-CM) for 12-well or 24-well culture plates.

-

This compound Acetate (CMA): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in culture medium. Peak plasma concentrations of CMA after oral administration are in the range of 2 ng/mL, which can serve as a starting point for dose-response studies.[5]

-

Interleukin-1β (IL-1β): To induce an inflammatory response, if required.

-

Sterile dissecting instruments (scalpels, forceps).

-

Laminar flow hood.

-

Humidified incubator (37°C, 5% CO2).

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR).

-

Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin analysis.

-

Reagents for assessing tissue viability (e.g., lactate dehydrogenase (LDH) assay kit).

Endometrial Explant Culture Protocol

-

Tissue Processing:

-

Immediately place the collected endometrial tissue in ice-cold transport medium.

-

Under a laminar flow hood, wash the tissue multiple times with sterile PBS to remove blood and mucus.[7]

-

Using sterile scalpels, carefully mince the tissue into small fragments of approximately 1-2 mm³.

-

-

Explant Seeding:

-

Place the polycarbonate membrane inserts into the wells of a culture plate.

-

Carefully transfer 3-5 endometrial tissue fragments onto the surface of each insert.

-

-

Culture and Treatment:

-

Add culture medium to the bottom of each well, ensuring the medium reaches the bottom of the insert without submerging the tissue.

-

Pre-incubate the explants for a period (e.g., 2-4 hours) to allow for tissue stabilization.

-

To study the anti-inflammatory effects of CMA, stimulate the explants with IL-1β (e.g., 1 ng/mL) for a defined period (e.g., 24 hours) to induce an inflammatory state, characterized by increased COX-2 expression and prostaglandin production.[8]

-

Following IL-1β stimulation, replace the medium with fresh medium containing the desired concentration of CMA or vehicle control (DMSO).

-

Incubate the explants for the desired experimental duration (e.g., 24 hours). Explant viability is generally maintained for up to 5 days in culture.

-

Assessment of Endpoints

-

RNA Analysis (RT-qPCR):

-

At the end of the treatment period, harvest the endometrial explants and immediately store them in an RNA stabilization solution or process for RNA extraction.

-

Perform reverse transcription of the extracted RNA to synthesize cDNA.

-

Use quantitative PCR to measure the relative expression of target genes, such as PTGS2 (COX-2), normalized to a stable housekeeping gene.

-

-

Prostaglandin Measurement (ELISA):

-

Collect the culture medium from each well at the end of the experiment.

-

Centrifuge the medium to remove any cellular debris.

-

Use a commercial ELISA kit to quantify the concentration of prostaglandins (e.g., PGF2α) in the culture supernatant.

-

-

Viability Assay:

-

Assess tissue viability by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell damage.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways involved in the action of this compound Acetate in human endometrial explants.

Caption: Experimental workflow for studying CMA in endometrial explants.

Caption: CMA's Progesterone Receptor-mediated anti-inflammatory pathway.

Caption: CMA's partial antagonistic action on the Androgen Receptor.

References

- 1. Profile of the progesterone derivative this compound acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Acetate used for? [synapse.patsnap.com]

- 3. Endometrial safety of a novel monophasic combined oral contraceptive containing 0.02 mg ethinylestradiol and 2 mg this compound acetate administered in a 24/4-day regimen over six cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Chlormadinone Acetate Administration in Pubescent Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Chlormadinone Acetate (CMA) in pubescent animal models, focusing on its effects on the reproductive axis. The following sections detail the mechanism of action of CMA, experimental protocols for its administration, and a summary of its reported effects on various physiological parameters.

Introduction

This compound acetate (CMA) is a synthetic progestin with anti-androgenic and anti-estrogenic properties.[1] It is utilized in human medicine for hormonal contraception and the treatment of androgen-dependent conditions.[1][2] In the context of reproductive research, CMA serves as a valuable tool for investigating the hormonal control of puberty and the impacts of progestogenic compounds on sexual development. Its primary mechanism of action involves binding to progesterone receptors, which subsequently suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3][4] This leads to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately inhibiting ovulation and gonadal steroid production.[3][4]

Mechanism of Action: Signaling Pathway

This compound acetate primarily impacts the hypothalamic-pituitary-gonadal (HPG) axis. Its progestogenic activity leads to the suppression of the GnRH pulse generator, a network of neurons in the hypothalamus responsible for the pulsatile release of GnRH.[3][5] While direct studies on CMA's effect on kisspeptin neurons in pubescent models are limited, it is understood that kisspeptin is a critical upstream regulator of GnRH neurons, and its expression is influenced by sex steroids.[5][6][7] The anti-androgenic effects of CMA are attributed to its ability to competitively inhibit the binding of androgens to their receptors.[8]

Quantitative Data on Physiological Effects

The administration of CMA to pubescent animal models results in a range of dose-dependent physiological changes. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of this compound Acetate on Reproductive Parameters in Male Pubescent Animals

| Animal Model | Dosage and Route | Duration | Effects on Reproductive Organs | Effects on Spermatogenesis | Hormonal Effects | Reference |

| Lambs | Single 2 mg or 10 mg/kg subcutaneous injection | Pubertal period | Suppressed growth of the reproductive tract | Delayed appearance of spermatozoa, reduced sperm production and motility, increased abnormal spermatozoa | Not specified | [9] |

| Rabbits | Single 2 mg or 10 mg/kg subcutaneous injection at 42 or 63 days of age | Pubertal period | Suppressed testicular growth | Delayed appearance of spermatozoa | Not specified | [10] |

| Rats (castrated) | Hypothalamic implantation | 3 days | - | - | 33% decrease in serum LH, no significant change in serum FSH | [11] |

| Rats (immature) | 4.64 and 21.5 mg/kg p.o. | 7 days | Inhibited testosterone-stimulated growth of prostate and seminal vesicles | Not specified | Not specified | [9] |

| Boars | Not specified | Not specified | - | Suppressed spermatogenesis | Not specified | [1] |

Table 2: Effects of this compound Acetate on Reproductive Parameters in Female Pubescent Animals

| Animal Model | Dosage and Route | Duration | Effects on Reproductive Organs | Effects on Ovulation/Estrous Cycle | Hormonal Effects | Reference |

| Rats (Wistar) | Not specified | 20 days (starting on the 1st day of diestrus) | Decreased number of corpora lutea, increased number of atretic follicles | Not specified | Not specified | [12] |

| Rats (ovariectomized) | 0.1, 0.5, or 1 mg/kg/day p.o. | 14 days | - | - | Increased allopregnanolone in the hippocampus; increased β-endorphin in the neurointermediate lobe and anterior pituitary | [10][11] |

| Queens (cats) | 2.5, 5, or 20 mg/kg subcutaneous implantation | 12 months | Mild lobular development with acinar proliferation and secretion in mammary glands; coiled branched glands with little secretion in the endometrium | Estrus completely inhibited | Not specified | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of CMA to pubescent animal models.

General Experimental Workflow

Protocol for Oral Gavage Administration in Pubescent Rats

This protocol is adapted from standardized rodent pubertal assays.[9]

-

Animal Model: Peripubertal male or female Sprague-Dawley or Wistar rats (Postnatal Day [PND] 21-23).

-

Housing: House animals in standard laboratory conditions with controlled temperature, humidity, and a 12:12-h light-dark cycle. Provide food and water ad libitum.

-

CMA Formulation:

-

Prepare a suspension of this compound Acetate in a vehicle such as corn oil or 1% hydroxypropyl methylcellulose.

-

Ensure the suspension is homogenous before each administration.

-

-

Dosing Regimen:

-

Administer CMA or vehicle control daily by oral gavage.

-

Dosage should be calculated based on the most recent body weight. A common dose range to investigate effects on puberty is 0.1 to 10 mg/kg/day.

-

The administration volume should be kept consistent, typically between 2.5 to 5 mL/kg.

-

-

Pubertal Assessment:

-

Endpoint Collection (at necropsy, e.g., PND 53 for males, PND 41 for females):

-

Collect trunk blood for serum hormone analysis (LH, FSH, testosterone, estradiol).

-

Record the weights of reproductive organs (testes, epididymides, seminal vesicles, prostate in males; ovaries, uterus in females).

-

Preserve tissues (testes, ovaries, uterus) in an appropriate fixative (e.g., Bouin's solution or 10% neutral buffered formalin) for histological examination.[15]

-

Protocol for Subcutaneous Administration in Pubescent Rodents

-

Animal Model: Peripubertal male or female mice or rats.

-

CMA Formulation:

-

Dissolve or suspend CMA in a suitable vehicle for subcutaneous injection, such as sesame oil or a mixture of benzyl benzoate and castor oil. The choice of vehicle will depend on the desired release kinetics.

-

-

Dosing Regimen:

-

Administer CMA or vehicle control by subcutaneous injection. The frequency can be daily or less frequent depending on the vehicle and study design.

-

Rotate the injection site to avoid local irritation.

-

-

Pubertal Assessment and Endpoint Collection:

-

Follow the same procedures as outlined for the oral gavage protocol.

-

Histopathological Observations

Administration of CMA can lead to observable changes in the histology of reproductive organs.

-

Ovary: In female rats treated with CMA, a common finding is an increased number of atretic follicles and a decreased number of corpora lutea, indicating an inhibition of ovulation.[12]

-

Testis: In male rodents, CMA administration may affect the morphology of androgen-producing Leydig cells.[10] Histological examination of the seminiferous tubules can reveal changes in the different stages of spermatogenesis.[16]

Considerations for Non-Human Primate Models

-

Species Selection: Rhesus macaques (Macaca mulatta) are a commonly used model for studying human puberty.[17]

-

Administration Route: Oral administration in palatable treats or subcutaneous implants would be feasible methods.

-

Pubertal Monitoring: Assessment would involve monitoring of sex skin changes, testicular volume in males, and menarche in females, alongside regular blood sampling for hormone analysis.[17]

Conclusion

This compound acetate is a potent modulator of the HPG axis in pubescent animal models. Its administration can delay the onset of puberty, alter the morphology and function of reproductive organs, and suppress gonadotropin and sex steroid levels. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct studies investigating the effects of progestogenic compounds on reproductive development. Further research is warranted to elucidate the precise effects of CMA on the GnRH pulse generator and its upstream regulators, such as the kisspeptin system, particularly in the context of pubertal development.

References

- 1. [Effect of this compound acetate on testicular function in the boar] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypothalamic Kisspeptin Expression in Hyperandrogenic Female Rats and Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ebm-journal.org [ebm-journal.org]

- 4. [Influence of chlormadinonacetate on the rat ovary (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Effect of estrogen on the expression of GnRH and kisspeptin in the hypothalamus of rats during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological and behavioral effects of hormonal contraceptive treatment in captive, pair-bonded primates (Plecturocebus cupreus) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. [Morphokinetic effect of this compound acetate on the testes of pre- and intrapuberal rats. II. Morphometric studies of the androgen-producing testicular cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective effect of this compound acetate on brain allopregnanolone and opioids content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound acetate, a progesterone derivative that binds to the digitalis receptor, inhibits the sodium pump in the isolated rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histopathological studies of subcutaneous implantation of this compound acetate (CMA) for preventing estrus in queens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Daily administration of melatonin delays rat vaginal opening and disrupts the first estrous cycles: evidence that these effects are synchronized by the onset of light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Morphologic manifestations of testicular and epididymal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histological changes in testes of rats treated with testosterone, nandrolone, and stanozolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroendocrine mechanisms of puberty in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Assay for Chlormadinone Acetate's Effect on Odontogenic Differentiation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of chlormadinone acetate (CMA) on the odontogenic differentiation of human dental pulp cells (hDPCs). The protocols are based on established methodologies demonstrating that CMA, a synthetic progestin, promotes the differentiation and mineralization of hDPCs.[1][2]

Overview

This compound acetate, a derivative of progesterone, has been shown to enhance the odontogenic differentiation and mineralization of human dental pulp cells in vitro.[1][2] This process is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] The following protocols detail the necessary steps to replicate and evaluate these effects, from initial cell culture to the analysis of differentiation markers and signaling pathways.

Experimental Protocols

Cell Culture and Maintenance

Human dental pulp cells (hDPCs) are the primary cell type for this assay. They can be isolated from extracted human third molars or obtained from a reputable cell bank.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. Cells from passages 3 to 6 are recommended for experiments.

Cell Viability Assay (WST-1 Assay)

This assay is crucial to determine the optimal non-cytotoxic concentration of CMA for the differentiation studies.

-

Procedure:

-

Seed hDPCs in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of CMA (e.g., 0, 1, 10, 100 nM) for 24 hours.

-

Add 10 µL of WST-1 (Water-Soluble Tetrazolium salt) reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Expected Outcome: CMA is not expected to show significant cytotoxicity at concentrations effective for differentiation.[1][2]

Odontogenic Differentiation Induction

-

Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Treatment: Induce differentiation by culturing hDPCs in the differentiation medium with or without the selected non-cytotoxic concentration of CMA. The medium should be changed every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of odontogenic differentiation.[3][4]

-

ALP Staining:

-

After 7 days of differentiation, wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Stain for ALP activity using a solution of 0.1 M Tris-HCl (pH 8.5) containing 0.1 mg/mL naphthol AS-MX phosphate and 0.6 mg/mL fast violet B salt for 30 minutes at 37°C in the dark.

-

Wash with distilled water and visualize under a microscope.

-

-

Quantitative ALP Activity:

-

After 7 days, lyse the cells and measure the protein concentration.

-

Measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate. The rate of p-nitrophenol formation is measured spectrophotometrically at 405 nm.

-

Mineralization Assay (Alizarin Red S Staining)

This assay detects the formation of mineralized nodules, a late marker of odontogenic differentiation.[2]

-

Procedure:

-

After 14 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 10 minutes at room temperature.

-

Wash thoroughly with distilled water to remove excess stain.

-

Visualize and photograph the stained mineralized nodules.

-

-

Quantification:

-

Destain the mineralized nodules using 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0).

-

Measure the absorbance of the extracted stain at 562 nm.

-

Gene Expression Analysis (Real-Time PCR)

Analysis of odontogenic marker gene expression provides quantitative evidence of differentiation.[2]

-

Target Genes:

-

Procedure:

-

After 7 or 14 days of differentiation, extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blot Analysis for ERK Signaling

This protocol is used to investigate the involvement of the ERK signaling pathway.[2]

-

Procedure:

-

Treat hDPCs with CMA for various time points (e.g., 0, 10, 30, 60 minutes).

-

To confirm ERK's role, pre-treat cells with an ERK inhibitor (e.g., U0126) for 1 hour before CMA stimulation.[1][2]

-

Lyse the cells and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK).

-

Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) system.

-

Data Presentation

Table 1: Effect of this compound Acetate on Odontogenic Marker Gene Expression

| Treatment Group | ALP (Fold Change) | OCN (Fold Change) | DSPP (Fold Change) | DMP-1 (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| CMA (10 nM) | Increased | Increased | Increased | Increased |

| Data presented as fold change relative to the control group after 7 days of differentiation. "Increased" indicates a statistically significant upregulation as reported in the source literature.[1][2] |

Table 2: Quantification of Mineralization and ALP Activity

| Treatment Group | ALP Activity (Relative Units) | Mineralized Nodule Formation (Relative Absorbance) |

| Control | Baseline | Baseline |

| CMA (10 nM) | Increased | Increased |

| CMA + U0126 (ERK Inhibitor) | Decreased (compared to CMA) | Decreased (compared to CMA) |

| Data presented relative to the control group. "Increased" and "Decreased" denote statistically significant changes as reported in the source literature.[1][7] |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for assessing CMA's effect on hDPC differentiation.

CMA-Induced Odontogenic Differentiation Signaling Pathway

Caption: CMA stimulates odontogenic differentiation via the ERK pathway.

References

- 1. The effect of this compound acetate on odontogenic differentiation of human dental pulp cells: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound acetate on odontogenic differentiation of human dental pulp cells: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The odontogenic differentiation of human dental pulp stem cells on nanofibrous poly(L-lactic acid) scaffolds in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Dental pulp stem cells and osteogenesis: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro osteogenic and odontogenic differentiation of human dental pulp stem cells seeded on carboxymethyl cellulose-hydroxyapatite hybrid hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of High-Purity Chlormadinone Acetate Reference Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and analytical characterization of high-purity chlormadinone acetate reference materials. Adherence to these protocols will ensure the production of a well-characterized reference standard suitable for use in analytical method development, validation, and routine quality control testing.

Synthesis of this compound Acetate

This protocol describes a method for the synthesis of this compound acetate from a suitable starting material.

Experimental Protocol: Synthesis

-

Reaction Setup: In a 2000 mL three-necked flask equipped with a stirrer, add 100 g of 6-chloro-17α-hydroxypregna-4,6-diene-3,20-dione, 1000 mL of glacial acetic acid, 50 g of acetic anhydride, and 2 g of p-toluenesulfonic acid.

-

Reaction Conditions: Slowly heat the mixture to 40-45°C with continuous stirring. Maintain this temperature for 8 to 12 hours to allow the reaction to proceed to completion.

-

Neutralization: After the reaction is complete, neutralize the strong acid by adding 10 mL of a 30% liquid base solution.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to recover approximately 85-90% of the glacial acetic acid.

-

Precipitation and Isolation: Add 600 mL of tap water to the concentrated mixture and cool to 10-15°C. Stir for 2-3 hours to induce crystallization. Filter the resulting solid and wash the filter cake with water until neutral.

-

Drying: Dry the crude this compound acetate at a temperature below 70°C.

Expected Yield: Approximately 114.2 g of crude this compound acetate with an estimated purity of 98.8% by HPLC.[1]

Purification of this compound Acetate by Recrystallization

This protocol outlines the purification of crude this compound acetate to achieve high purity suitable for a reference standard.

Experimental Protocol: Recrystallization

-

Solvent Selection: Dissolve the crude this compound acetate in a minimal amount of hot alcohol (e.g., ethanol).

-

Decolorization: Add a small amount of activated charcoal to the hot solution to remove colored impurities.

-

Hot Filtration: Filter the hot solution by gravity to remove the activated charcoal and any other insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold alcohol.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Expected Purity and Yield: This process is expected to yield approximately 97.8 g of purified this compound acetate with a purity of ≥99.5% by HPLC.[1]

Characterization of High-Purity this compound Acetate

A comprehensive characterization of the purified this compound acetate is essential to establish it as a reference material. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of the this compound acetate reference material and for identifying and quantifying any impurities.

Experimental Protocol: HPLC Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV at 283 nm[2] |

| Injection Volume | 20 µL |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

Data Presentation: Purity Analysis

| Lot Number | Purity by HPLC (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |

| CMA-RefStd-001 | 99.8 | 0.05 | 0.03 | 0.15 |

| CMA-RefStd-002 | 99.9 | 0.04 | 0.02 | 0.10 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS can be used for the identification of this compound acetate and to detect any volatile organic impurities. Derivatization is typically required for steroidal compounds.

Experimental Protocol: GC-MS Analysis

-

Derivatization: Silylate the sample with a suitable reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility.

-

GC Conditions:

-

Column: 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Injector Temperature: 280°C.

-

Oven Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Data Presentation: GC-MS Results

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound Acetate (TMS derivative) | Approx. 15.5 | 476 (M+), 416, 357, 298 |

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of this compound acetate.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated chloroform (CDCl₃).

-

Instruments: ¹H NMR at 400 MHz, ¹³C NMR at 100 MHz.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Technique: KBr pellet or Attenuated Total Reflectance (ATR).

-

Range: 4000-400 cm⁻¹.

Data Presentation: Spectroscopic Data Summary

| Technique | Key Signals/Bands |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl, methylene, and methine protons of the steroid backbone and acetate group. |

| ¹³C NMR (CDCl₃) | Resonances for all 23 carbon atoms, including carbonyls, olefinic carbons, and aliphatic carbons. |

| FTIR (KBr, cm⁻¹) | ~1735 (ester C=O), ~1660 (ketone C=O), ~1600 (C=C), ~1240 (C-O). |

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the crystalline form of the material.

Experimental Protocol: DSC Analysis

-

Heating Rate: 10°C/min.

-

Atmosphere: Nitrogen.

-

Temperature Range: 25°C to 250°C.

Data Presentation: Thermal Analysis Results

| Parameter | Result |

| Melting Point (Onset) | ~208-212°C[1] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Acetate

This compound acetate primarily acts as a potent agonist of the progesterone receptor (PR).[3] It also exhibits anti-androgenic effects by acting as a partial antagonist of the androgen receptor (AR).[3]

Caption: Signaling pathway of this compound Acetate.

Experimental Workflow for Developing this compound Acetate Reference Material

The following diagram illustrates the logical flow from synthesis to the final characterization of the high-purity reference material.

References

Troubleshooting & Optimization

addressing chlormadinone acetate stability and solubility in culture medium

Technical Support Center: Chlormadinone Acetate (CMA) in Cell Culture

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the stability and solubility of this compound Acetate (CMA) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound Acetate for my cell culture experiments?

A1: this compound Acetate is practically insoluble in water but is soluble in organic solvents.[1][2][3][4] The recommended procedure is to first prepare a high-concentration stock solution in a sterile organic solvent and then dilute this stock into your culture medium to the final desired concentration.

-

Recommended Solvent: The most common and recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[2][5][6] Ethanol can also be used, but CMA is less soluble in it compared to DMSO.[2][5]

-

Solvent Concentration: It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. A final DMSO concentration of less than 0.1% (v/v) is generally considered safe for most cell lines, but it is always best to run a vehicle control to confirm.

Q2: I see a precipitate in my culture medium after adding the CMA stock solution. What should I do?

A2: Precipitation occurs when the concentration of CMA exceeds its solubility limit in the aqueous culture medium. This is a common issue with hydrophobic compounds like CMA.

-

Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the CMA stock solution can help improve solubility.

-

Increase Mixing: Add the CMA stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Do not add the entire volume of the stock solution at once.

-

Reduce Final Concentration: The effective concentration of CMA may be lower than your target. Consider lowering the final concentration in your experiment.

-

Sonication: In some cases, brief sonication can help dissolve the compound, but this should be done with caution to avoid degrading CMA or other medium components.[5]

Q3: How should I store CMA powder and my stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of CMA.

-

Powder: Store the solid CMA powder at -20°C for long-term stability (up to 3 years).[5]

-

Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to a year.[5][6] For shorter-term storage (up to one month), -20°C is also acceptable.[2]

Q4: Is CMA stable in culture medium containing serum at 37°C?

A4: While specific data on CMA stability in culture medium is limited, steroid hormones are generally susceptible to degradation over time in aqueous solutions at 37°C. Serum contains enzymes that can potentially metabolize steroids. For long-term experiments (over 24-48 hours), it is advisable to:

-

Replenish the medium with freshly prepared CMA at regular intervals.

-

Conduct a stability study under your specific experimental conditions to determine the degradation rate of CMA.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Inconsistent experimental results | 1. CMA degradation in stock or working solution. 2. Inaccurate final concentration due to precipitation. 3. Cell line variability. | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 2. Visually inspect the medium for any precipitate before adding to cells. Follow the solubilization protocol carefully. 3. Perform a vehicle control (medium with solvent only) in every experiment. |

| Visible precipitate in culture wells | 1. CMA concentration exceeds its solubility limit in the medium. 2. Interaction with serum proteins or other medium components. 3. Temperature shock (adding cold stock to warm medium). | 1. Lower the final CMA concentration. 2. Consider using serum-free medium if your experimental design allows. 3. Ensure both the stock solution aliquot and the culture medium are at the appropriate temperature (e.g., room temperature or 37°C) before mixing. |

| No observable effect on cells | 1. CMA is inactive due to improper storage or degradation. 2. The concentration used is too low. 3. The cell line does not express the necessary receptors (e.g., progesterone receptor).[7][8] | 1. Use a fresh batch of CMA and prepare a new stock solution. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm receptor expression in your cell line via qPCR, Western blot, or immunocytochemistry. |

Data and Protocols

Physicochemical and Solubility Data

The following tables summarize key data for this compound Acetate.

Table 1: Physicochemical Properties of this compound Acetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₉ClO₄ | [5][9] |

| Molecular Weight | 404.93 g/mol | [2][5] |

| Water Solubility | 0.16 mg/L (practically insoluble) | [1] |

| CAS Number | 302-22-7 |[2][9] |

Table 2: Solubility in Common Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | 26 - 81 mg/mL | [2][4][5] |

| Ethanol | 1 - 10 mg/mL | [2][4][5] |

| Chloroform | Very soluble (~50 mg/mL) |[1][10] |

Experimental Protocol: Preparation of CMA for Cell Culture

This protocol outlines the steps for preparing a 10 mM stock solution of CMA in DMSO and diluting it to a 10 µM working concentration in cell culture medium.

Materials:

-

This compound Acetate powder (MW: 404.93)

-

Sterile, anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Pre-warmed (37°C) cell culture medium

-

Vortex mixer

Procedure:

-

Calculate Mass for Stock Solution:

-

To prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of CMA powder.

-

Calculation: 10 mmol/L * 1 L/1000 mL * 404.93 g/mol * 1000 mg/g = 4.0493 mg/mL

-

-

Prepare 10 mM Stock Solution:

-

Aseptically add the 4.05 mg of CMA powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.

-

-

Store Stock Solution:

-

Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store aliquots at -80°C.

-

-

Prepare 10 µM Working Solution:

-

Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Pre-warm the required volume of cell culture medium to 37°C.

-

Perform a 1:1000 dilution. For example, to prepare 10 mL of medium with 10 µM CMA, add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium.

-

Crucial Step: Add the 10 µL of stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid dispersion and prevent precipitation.

-

-

Final Application:

-

Immediately add the CMA-containing medium to your cell cultures.

-

The final DMSO concentration in this example is 0.1%. Remember to include a 0.1% DMSO vehicle control in your experiment.

-

Visualizations

Experimental Workflow

The diagram below illustrates the recommended workflow for preparing and applying CMA to cell cultures.

Caption: Workflow for CMA solution preparation and cell treatment.

Signaling Pathway

This compound acetate, as a potent progestin, primarily functions by activating the progesterone receptor signaling pathway.[1] This pathway is a classic example of nuclear receptor-mediated gene regulation.[7][11]

Caption: Canonical signaling pathway of this compound Acetate.

References

- 1. This compound Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound acetate | Progesterone Receptor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound acetate - Wikipedia [en.wikipedia.org]

- 10. glpbio.com [glpbio.com]

- 11. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

Technical Support Center: Accounting for Chlormadinone Acetate Metabolites

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlormadinone acetate (CMA) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound acetate (CMA)?

This compound acetate is extensively metabolized in the liver. The primary metabolic pathways include reduction, hydroxylation, deacetylation, and conjugation.[1] The most significant metabolites are the 3α- and 3β-hydroxy derivatives of CMA.[1][2] Other identified metabolites include 2α-hydroxythis compound, the formation of which can be influenced by enzyme-inducing agents like phenobarbital.[3]

Q2: What are the known biological activities of CMA metabolites?

The main metabolites of CMA, 3α-hydroxy-CMA and 3β-hydroxy-CMA, are not inactive byproducts. They exhibit progestomimetic, antiandrogenic, and glucocorticoid activities.[2] Their binding affinities for progesterone, androgen, and glucocorticoid receptors differ from the parent compound, with CMA generally showing the highest affinity.[2] Accounting for these metabolites is crucial for a complete understanding of the pharmacological effects of CMA.

Q3: What are the key pharmacokinetic parameters to consider for CMA and its metabolites?

Key pharmacokinetic parameters for CMA include its peak plasma concentration, terminal half-life, and routes of excretion. Published data have shown some variability, particularly concerning the terminal half-life.[4] Following a single dose, the half-life is approximately 25 hours, which extends to 36-39 hours at a steady state with multiple doses.[4] CMA is primarily excreted through both urine and feces.[4]

Troubleshooting Guides

Issue 1: Inconsistent Quantification of CMA Metabolites

Symptom: High variability in the quantification of CMA metabolites across different experimental batches.

Possible Causes:

-

Sample Degradation: Metabolites can be unstable and degrade during sample collection, storage, or preparation.

-

Inefficient Extraction: The chosen extraction method may not be optimal for all metabolites, leading to variable recovery.

-

Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of metabolites in mass spectrometry-based assays, leading to ion suppression or enhancement.

Troubleshooting Steps:

-

Optimize Sample Handling: Process samples immediately after collection or store them at -80°C. Minimize freeze-thaw cycles.

-

Validate Extraction Method: Perform spike-in recovery experiments with known concentrations of metabolite standards to assess the efficiency of your extraction protocol. Consider using solid-phase extraction (SPE) for cleaner samples.

-